molecular formula C9H11NO4S B077452 N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide CAS No. 14347-18-3

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide

Cat. No. B077452
CAS RN: 14347-18-3
M. Wt: 229.26 g/mol
InChI Key: SAEWSLVKOAXJMS-UHFFFAOYSA-N
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Description

"N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide" is a chemical compound that belongs to the class of methanesulfonamides, which are known for their wide range of applications in medicinal chemistry and organic synthesis. Methanesulfonamides like this one are often studied for their unique chemical and physical properties, synthesis methods, and potential applications in various fields.

Synthesis Analysis

The synthesis of related methanesulfonamide compounds involves several key steps, including the reaction of halophenyl methanesulfonamides with terminal acetylenes in the presence of catalysts to yield sulfonamides with functional groups at specific positions on the aromatic ring. For example, Sakamoto et al. (1988) describe a one-step synthesis of 2-substituted 1-methylsulfonylindoles from N-(2-halophenyl)methanesulfonamides, which highlights the versatility of sulfonamide synthesis techniques (Sakamoto et al., 1988).

Molecular Structure Analysis

The molecular structure of methanesulfonamide compounds can be characterized using various spectroscopic and crystallographic techniques. For instance, studies on the complexes of methanesulfonamides reveal information about their ionic structure and hydrogen bonding patterns, indicating how these structural features can influence the compound's properties and reactivity (Binkowska et al., 2001).

Chemical Reactions and Properties

Methanesulfonamides participate in a variety of chemical reactions, reflecting their broad utility in organic synthesis. For example, methanesulfonates can react with acetylcholinesterase to form an inactive derivative, illustrating the reactivity of sulfonamides with biological molecules (Greenspan & Wilson, 1970). Quantum-chemical calculations provide insights into the optimized state, free energy, and molecular orbitals of methanesulfonamide compounds, offering a theoretical perspective on their chemical properties (Xue et al., 2022).

Physical Properties Analysis

The physical properties of methanesulfonamide compounds, such as solubility, melting point, and crystalline structure, can significantly affect their applicability in different domains. The crystal structure analysis provides valuable information on the intermolecular interactions and stability of these compounds (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties of methanesulfonamides, including acidity, basicity, and reactivity towards various reagents, are crucial for their use in synthetic chemistry. Studies on the reactivity and chemoselectivity of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, for example, shed light on the factors that influence the behavior of these compounds in chemical reactions (Kondo et al., 2000).

Scientific Research Applications

Specific Scientific Field

Chemistry, specifically Organic Synthesis .

Summary of the Application

Phenol derivatives, such as “N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .

Methods of Application or Experimental Procedures

In recent years, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups .

Results or Outcomes

The development of these synthetic methods has expanded the potential applications of these compounds, particularly in the synthesis of bioactive natural products and conducting polymers .

Application in the Production of Plastics, Adhesives, and Coatings

Specific Scientific Field

Material Science .

Summary of the Application

m-Aryloxy phenols, a group of compounds that includes “N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide”, are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Methods of Application or Experimental Procedures

These compounds are incorporated into the materials during the production process to enhance their properties .

Results or Outcomes

The use of these compounds in the production of plastics, adhesives, and coatings has resulted in materials with improved thermal stability and flame resistance .

Safety And Hazards

The safety information for “N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-6(11)7-3-4-9(12)8(5-7)10-15(2,13)14/h3-5,10,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEWSLVKOAXJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597817
Record name N-(5-Acetyl-2-hydroxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide

CAS RN

14347-18-3
Record name N-(5-Acetyl-2-hydroxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In an atmosphere of nitrogen 10% Pd—C (1.17 g) was added to a mixture of compound of example 39c (11.7 g; 36.67 mmol) and ammonium formate (11.56 g; 116.23 mmol) in methanol (110 mL) It was refluxed for 3 h. The catalyst was filtered and the filtrate concentrated and purified using flash chromatography (silica gel, 10% CH3CN in chloroform). Yield, 8.3 g (84.2%); mp, 202° C.: MS (ESI−): 228 (M−1); analysis: C9H11NO4S requires C, 47.15; H, 4.84; N, 6.11; S, 13.98; found: C, 47.39; H, 4.72; N, 6.53; S, 13.53%.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
11.56 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

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